molecular formula C11H11BrN2 B6594847 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole CAS No. 1415562-59-2

5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole

Cat. No.: B6594847
CAS No.: 1415562-59-2
M. Wt: 251.12 g/mol
InChI Key: NEXUNGIKBHQJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-2-(o-tolyl)-1H-imidazole is a substituted imidazole derivative offered as a valuable chemical building block for scientific research and development. As a member of the imidazole family, which are heterocyclic compounds characterized by a five-membered ring with two nitrogen atoms , this compound is designed for use in pharmaceutical and chemical synthesis. The bromine atom at the 5-position and the o-tolyl (2-methylphenyl) group at the 2-position make it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating the exploration of novel molecular entities . Researchers may employ this compound in the synthesis of more complex molecules for use in drug discovery programs, materials science, or as a ligand in catalytic systems. The structural motifs present in this compound are often found in molecules with biological activity, making it a key starting material for medicinal chemistry. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate personal protective equipment in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methyl-2-(2-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-5-3-4-6-9(8)11-13-7-10(12)14(11)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXUNGIKBHQJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(N2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230707
Record name 1H-Imidazole, 5-bromo-1-methyl-2-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-59-2
Record name 1H-Imidazole, 5-bromo-1-methyl-2-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 5-bromo-1-methyl-2-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Pathways for 5 Bromo 1 Methyl 2 O Tolyl 1h Imidazole

Historical and Contemporary Approaches to the Synthesis of Imidazole (B134444) Derivatives

The synthesis of the imidazole ring has been a subject of extensive research for over a century, owing to the prevalence of the imidazole motif in biologically active compounds. nih.govrsc.org Historically, the Debus-Radziszewski synthesis , first reported in 1858, represents a cornerstone in imidazole chemistry. wikipedia.orgwikipedia.org This method traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form a tri-substituted imidazole. wikipedia.orgresearchgate.net Another classical approach is the Wallach synthesis , which utilizes N,N'-disubstituted oxamides treated with phosphorus pentachloride. rsc.orgjetir.org

Contemporary methods have built upon these foundations, aiming for higher yields, greater functional group tolerance, and more environmentally benign conditions. researchgate.net Modern approaches often employ multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, enhancing efficiency. wikipedia.orgorganic-chemistry.org The use of microwave irradiation and ultrasound has also been shown to accelerate reaction times and improve yields in imidazole synthesis. growingscience.com Furthermore, metal-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of the imidazole core, enabling the introduction of various substituents with high precision. nih.govorganic-chemistry.org

Targeted Synthesis Routes for 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole

A targeted synthesis for this compound would logically proceed through a sequence of steps: initial formation of the 2-(o-tolyl)-1H-imidazole core, followed by N-methylation, and concluding with regioselective bromination.

The primary precursors for the synthesis of the imidazole core are o-tolualdehyde, a 1,2-dicarbonyl compound such as glyoxal (B1671930), and an ammonia source. o-Tolualdehyde is a commercially available reagent, or it can be synthesized through various methods, including the oxidation of o-xylene (B151617) or the reaction of o-tolylmagnesium bromide with a formylating agent. orgsyn.org Glyoxal is also commercially available, typically as an aqueous solution. Ammonium (B1175870) acetate (B1210297) is commonly used as the source of ammonia for the cyclization reaction. growingscience.com

The key intermediate in this synthetic pathway is 2-(o-tolyl)-1H-imidazole . This compound serves as the scaffold upon which the methyl and bromo groups are subsequently added.

The formation of the 2-(o-tolyl)-1H-imidazole core can be effectively achieved using a modification of the Debus-Radziszewski synthesis. wikipedia.orgwikipedia.org In this reaction, o-tolualdehyde, glyoxal, and ammonium acetate are condensed, typically in a suitable solvent like ethanol (B145695) or acetic acid, to yield the desired 2-substituted imidazole.

The proposed mechanism for this condensation begins with the reaction of glyoxal with ammonia (from ammonium acetate) to form a diimine intermediate. This diimine then condenses with o-tolualdehyde, followed by cyclization and dehydration to form the aromatic imidazole ring. wikipedia.orgresearchgate.net

Table 1: Illustrative Conditions for Debus-Radziszewski Type Synthesis of 2-Arylimidazoles

AldehydeDicarbonylAmmonia SourceCatalyst/SolventTemperature (°C)Yield (%)Reference
BenzaldehydeBenzilNH₄OAcAcetic AcidReflux~85 organic-chemistry.org
4-NitrobenzaldehydeBenzilNH₄OAcEthanolRT96 arkat-usa.org
Aryl AldehydesArylglyoxalNH₄OAcWater (Ultrasound)RT80-95 growingscience.com

The bromination of the imidazole ring must be regioselective to introduce the bromine atom at the C5 position. The reactivity of the imidazole ring towards electrophilic substitution is influenced by the substituents already present. For N-alkylated imidazoles, electrophilic attack is generally favored at the C5 position. youtube.com

A common and effective reagent for the regioselective bromination of imidazoles is N-Bromosuccinimide (NBS) . youtube.comorganic-chemistry.org The reaction is typically carried out in a suitable solvent such as chloroform (B151607) or carbon tetrachloride. The selectivity for the C5 position is often high, particularly when the C2 position is occupied by a bulky group like the o-tolyl group, which can sterically hinder attack at the C4 position. The reaction with NBS can proceed via a radical or an electrophilic pathway depending on the conditions. youtube.comresearchgate.net

Table 2: Examples of Regioselective Bromination of Imidazole Derivatives

SubstrateBrominating AgentSolventConditionsPosition of BrominationYield (%)Reference
Substituted ImidazoleNBSNot specified15 °CC5High youtube.com
1-Methylimidazole (B24206)Br₂Acetic AcidNot specifiedC4 and C5 (dibromo)High youtube.com
Phenolic SubstratesNBSMethanolRTortho to -OH>86 nih.gov

The o-tolyl group is introduced at the C2 position during the initial cyclization step, as described in section 2.2.2, by using o-tolualdehyde as the aldehyde component in the Debus-Radziszewski synthesis. wikipedia.org

The methyl group is introduced at the N1 position via N-alkylation of the 2-(o-tolyl)-1H-imidazole intermediate. A variety of methylating agents can be used, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Common bases include sodium hydride, potassium carbonate, or triethylamine (B128534). The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). arkat-usa.orgnih.gov The N-methylation of imidazoles can sometimes lead to a mixture of N1 and N3 isomers if the imidazole is unsymmetrically substituted at the C4 and C5 positions. However, for 2-(o-tolyl)-1H-imidazole, the two nitrogen atoms are equivalent, so only one N-methylated product is expected.

Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product. wisdomlib.org

For the cyclization step , key variables include the choice of solvent, temperature, and catalyst. While classical methods often use acetic acid at reflux, modern approaches may employ milder conditions or catalytic systems to improve yields and reduce byproducts. organic-chemistry.orgrsc.org The use of microwave or ultrasound energy can also be explored to enhance reaction rates. growingscience.com

In the N-methylation step , the choice of base and methylating agent, along with the reaction temperature, will significantly impact the outcome. Stronger bases like sodium hydride in an aprotic solvent like THF are often effective for deprotonating the imidazole nitrogen, allowing for efficient methylation. nih.gov

For the final bromination step , the stoichiometry of NBS is a key parameter to control in order to achieve mono-bromination and avoid the formation of di- or tri-brominated products. The reaction temperature should also be carefully controlled, as lower temperatures often favor higher regioselectivity. youtube.com

Table 3: Factors for Optimization in Imidazole Synthesis and Functionalization

Reaction StepKey Parameters for OptimizationPotential Outcomes of Optimization
Imidazole CyclizationCatalyst, Solvent, Temperature, Reaction TimeIncreased yield, higher purity, reduced reaction time, greener process
N-MethylationBase, Methylating Agent, Solvent, TemperatureImproved yield, prevention of over-alkylation, regioselectivity (if applicable)
BrominationStoichiometry of Brominating Agent, Solvent, TemperatureControlled mono-bromination, high regioselectivity, minimization of side products

Mechanistic Elucidation of Key Synthetic Steps in this compound Formation

The formation of this compound can be dissected into two primary transformations: the construction of the 1-methyl-2-(o-tolyl)-1H-imidazole core and its subsequent regioselective bromination.

A plausible and widely utilized method for the synthesis of the 1,2-disubstituted imidazole core is the Radziszewski reaction and its modern variants. This typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine, in the presence of ammonia. For the synthesis of 1-methyl-2-(o-tolyl)-1H-imidazole, a likely pathway would involve the reaction of glyoxal, o-tolualdehyde, and methylamine (B109427) with ammonia.

The key subsequent step is the electrophilic bromination of the pre-formed 1-methyl-2-(o-tolyl)-1H-imidazole. The mechanism of this reaction is a classic example of electrophilic aromatic substitution on a heterocyclic system. The imidazole ring is electron-rich, and the nitrogen at position 1, being alkylated, enhances the nucleophilicity of the ring.

The regioselectivity of the bromination is dictated by the electronic effects of the substituents. The 1-methyl group is an electron-donating group, which activates the imidazole ring towards electrophilic attack. This activation is most pronounced at the C5 position due to resonance stabilization of the cationic intermediate (the sigma complex or Wheland intermediate). The attack of an electrophile, such as Br+ (derived from Br2 or another bromine source), at the C5 position allows the positive charge to be delocalized over the imidazole ring, including the nitrogen atom at position 3. The competing bromination at the C4 position would lead to a less stable intermediate. The o-tolyl group at the C2 position, while being sterically bulky, does not significantly hinder the approach of the electrophile to the C5 position.

The reaction typically proceeds via the following steps:

Generation of the bromine electrophile (Br+).

Nucleophilic attack by the C5 carbon of the imidazole ring on the electrophile, forming a resonance-stabilized cationic intermediate.

Deprotonation of the intermediate by a weak base to restore the aromaticity of the imidazole ring, yielding the final 5-bromo product.

Studies on the bromination of 1-methylimidazole have shown that the reaction with molecular bromine proceeds readily, with the 5-position being the most reactive site. smolecule.com The rate of reaction is influenced by the pH of the medium and the solvent used.

Development of Novel Synthetic Approaches for this compound

While the classical approach of forming the imidazole ring followed by bromination is a viable route, contemporary organic synthesis has seen the emergence of more efficient and versatile methods for constructing polysubstituted imidazoles. These novel approaches could be applied to the synthesis of this compound, potentially offering advantages in terms of yield, regioselectivity, and substrate scope.

One such innovative strategy involves multi-component reactions (MCRs). An erbium triflate-catalyzed three-component reaction of α-azido chalcones, aryl aldehydes, and anilines has been reported for the synthesis of highly substituted imidazoles in excellent yields. Adapting this methodology for the target compound would necessitate the synthesis of an appropriate α-azido chalcone (B49325) precursor.

Another promising avenue is the use of copper-catalyzed reactions. A protocol for the multikilogram synthesis of the structurally related 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole hydrochloride has been developed, which utilizes a copper(I) chloride-mediated process. researchgate.net This suggests that a copper-catalyzed approach could be highly effective for the synthesis of this compound as well. Such methods often proceed under mild conditions and exhibit high functional group tolerance.

Furthermore, direct C-H functionalization has become a powerful tool in organic synthesis. Palladium-catalyzed C-H arylation has been successfully employed for the synthesis of arylated imidazoles. A sequence involving the initial synthesis of 5-bromo-1-methyl-1H-imidazole, followed by a palladium-catalyzed C-H arylation at the 2-position with an o-tolyl source, represents a modern and convergent approach to the target molecule.

Recent advances in synthetic methodology also include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For instance, a microwave-assisted method for the synthesis of 2-substituted benzimidazoles has been reported, highlighting the potential of this technology in heterocyclic synthesis. researchgate.net

The development of these novel synthetic routes is driven by the need for more efficient, atom-economical, and environmentally benign processes. The application of these methods to the synthesis of this compound could provide access to this and other complex imidazole derivatives for various applications in chemical and pharmaceutical research.

Chemical Reactivity and Transformational Studies of 5 Bromo 1 Methyl 2 O Tolyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) and o-Tolyl Rings

The imidazole ring is inherently electron-rich and thus susceptible to electrophilic aromatic substitution. The presence of the N-methyl group further activates the ring, directing incoming electrophiles. In related 1-methylimidazole (B24206) systems, bromination with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid preferentially occurs at the C5 position. smolecule.com Since this position is already occupied by a bromine atom in the target molecule, further electrophilic substitution on the imidazole ring would likely occur at the C4 position, though this would be electronically disfavored compared to the initial bromination at C5.

The o-tolyl ring, being an aromatic system, can also undergo electrophilic substitution. The methyl group is an activating ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the positions para and ortho to the methyl group (C4' and C6' of the tolyl ring). However, the steric hindrance imposed by the adjacent imidazole moiety might influence the regioselectivity of this substitution. Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a Lewis acid catalyst).

Nucleophilic Substitution and Displacement of the Bromine Atom in 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole

The bromine atom at the C5 position of the imidazole ring is a key functional handle for nucleophilic substitution reactions. While direct nucleophilic aromatic substitution (SNAAr) on electron-rich aromatic systems is generally challenging, it can be facilitated in some cases. More commonly, the bromine atom can be displaced through organometallic intermediates. For instance, treatment of 5-bromo-1-methyl-1H-imidazole with a strong base like n-butyllithium can lead to a lithium-halogen exchange, generating a highly nucleophilic organolithium species at the C5 position. This intermediate can then react with various electrophiles.

Furthermore, the bromine atom can be replaced by various nucleophiles under specific reaction conditions, often catalyzed by transition metals. smolecule.com This reactivity is fundamental to the cross-coupling reactions discussed in the following sections.

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom on the imidazole ring makes this compound an excellent substrate for a variety of powerful metal-catalyzed cross-coupling reactions. These reactions are instrumental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for Arylation/Heteroarylation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. libretexts.org this compound is expected to readily participate in Suzuki-Miyaura reactions with a wide range of aryl- and heteroarylboronic acids or their esters. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, such as sodium carbonate or potassium phosphate. nih.gov The reaction would result in the formation of a new carbon-carbon bond at the C5 position of the imidazole ring, yielding 5-aryl- or 5-heteroaryl-1-methyl-2-(o-tolyl)-1H-imidazole derivatives. The reaction conditions are generally mild and tolerate a broad scope of functional groups. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water5-aryl-1-methyl-2-(o-tolyl)-1H-imidazole

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction would enable the introduction of an alkyne moiety at the C5 position of this compound. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). wikipedia.org The resulting 5-alkynyl-1-methyl-2-(o-tolyl)-1H-imidazole derivatives are valuable intermediates for further synthetic transformations. Studies on similar bromoindoles have shown successful Sonogashira couplings. researchgate.net

Table 2: Representative Sonogashira Coupling Reaction

Reactant 1Reactant 2CatalystsBaseSolventProduct
This compoundTerminal alkynePd(PPh₃)₂Cl₂, CuITriethylamineTHF5-alkynyl-1-methyl-2-(o-tolyl)-1H-imidazole

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction would allow for the synthesis of 5-amino-1-methyl-2-(o-tolyl)-1H-imidazole derivatives by coupling the parent compound with primary or secondary amines. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base (e.g., sodium tert-butoxide). chemspider.com The choice of ligand is often crucial for the success of the reaction. Research on the amination of other bromoimidazoles and bromopyrazoles has demonstrated the feasibility of this transformation on similar heterocyclic systems. nih.gov

Table 3: Representative Buchwald-Hartwig Amination Reaction

Reactant 1Reactant 2Catalyst/LigandBaseSolventProduct
This compoundPrimary or Secondary AminePd₂(dba)₃ / BINAPNaOtBuToluene5-(Amino)-1-methyl-2-(o-tolyl)-1H-imidazole

Negishi Coupling and Kumada Coupling Strategies

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This method offers a powerful alternative for forming C-C bonds. The this compound could be coupled with various organozinc reagents (alkyl, aryl, vinyl, etc.) to introduce new substituents at the C5 position.

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is also typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction provides another efficient route for the arylation or alkylation of the imidazole core at the C5 position. The choice between Negishi and Kumada coupling often depends on the functional group tolerance and the availability of the respective organometallic reagents. While the Kumada coupling is highly effective for generating carbon-carbon bonds, the high reactivity of Grignard reagents can limit its functional group compatibility. organic-chemistry.org The Negishi coupling, using less reactive organozinc reagents, often shows broader functional group tolerance. uh.edu

Table 4: Representative Negishi and Kumada Coupling Reactions

Coupling ReactionOrganometallic ReagentCatalystProduct
Negishi CouplingR-ZnXPd(PPh₃)₄ or Ni(dppf)Cl₂5-R-1-methyl-2-(o-tolyl)-1H-imidazole
Kumada CouplingR-MgBrPd(PPh₃)₄ or Ni(dppf)Cl₂5-R-1-methyl-2-(o-tolyl)-1H-imidazole

Other Transition Metal-Mediated Transformations (e.g., carbonylation, cyanation)

There are no specific studies documented in scientific literature concerning the transition metal-mediated carbonylation or cyanation of This compound . While the bromo-substituted imidazole core is a potential substrate for such cross-coupling reactions, no experimental results, including reaction conditions, catalysts, or yields for this specific compound, have been published.

Functionalization at Unsubstituted Positions of the Imidazole Ring

Detailed research findings on the selective functionalization of the C4 position (the only unsubstituted carbon on the imidazole ring) of This compound are not present in the available scientific literature. Methodologies for C-H activation or other functionalization strategies have not been reported for this molecule.

Studies on Acid-Base Properties and Tautomerism of this compound

There are no available experimental or computational studies that have determined the acid-base properties (e.g., pKa values) of This compound . Furthermore, as the imidazole ring is N-methylated, it does not exhibit the annular tautomerism common to N-unsubstituted imidazoles.

Advanced Spectroscopic and Analytical Investigations of 5 Bromo 1 Methyl 2 O Tolyl 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the proton and carbon environments, as well as structural connectivity and stereochemistry, requires specific ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC, NOESY). This information is not available in the reviewed literature.

Detailed 1D NMR (¹H, ¹³C) Spectral Analysis for Proton and Carbon Environments

Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the protons and carbons of 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole are not documented.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

Correlations from 2D NMR experiments, which are essential for confirming the molecular structure and spatial relationships of atoms, have not been reported for this compound.

Solid-State NMR Spectroscopy for Crystal Structure Insights

No solid-state NMR studies have been published, which would be necessary to provide information on the molecule's structure and dynamics in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

Precise mass measurements from HRMS, which would confirm the elemental composition, and data on fragmentation patterns are not available.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group and Conformational Analysis

FT-IR and Raman spectra, used to identify functional groups and analyze conformational properties through characteristic vibrational frequencies, have not been published for this specific imidazole (B134444) derivative.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

There are no published crystal structures for this compound. Therefore, a definitive analysis of its solid-state architecture, including bond lengths, bond angles, and intermolecular interactions, cannot be provided.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

The electronic structure and photophysical properties of this compound are primarily investigated through electronic absorption (UV-Vis) and fluorescence spectroscopy. These techniques provide insights into the electronic transitions occurring within the molecule upon absorption of light and the subsequent de-excitation pathways, including fluorescence emission. While specific experimental data for this compound is not extensively available in the public domain, its spectroscopic characteristics can be inferred by examining its structural components and comparing it to related imidazole derivatives.

The core structure consists of a 1-methyl-1H-imidazole ring, substituted with a bromine atom at the 5-position and an o-tolyl group at the 2-position. The electronic properties are expected to be dominated by the π-conjugated system formed by the imidazole and tolyl rings. The electronic transitions in such aromatic and heterocyclic compounds are typically of π → π* and n → π* character. The lone pair of electrons on the nitrogen atoms of the imidazole ring can also participate in n → π* transitions.

The absorption and emission spectra of multi-aryl imidazoles are known to be sensitive to the nature and position of substituents on the aromatic rings. researchgate.netccspublishing.org.cn The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the tolyl ring, as well as the steric interaction from the ortho-tolyl group, are all expected to modulate the electronic energy levels and thus the photophysical properties of the molecule.

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound in a non-polar solvent would be expected to exhibit characteristic bands corresponding to π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. Given the extended conjugation between the imidazole and tolyl rings, these absorption bands are likely to appear in the UV region.

The introduction of a bromine atom onto the imidazole ring may lead to a bathochromic (red) shift in the absorption maxima compared to the unsubstituted analogue, a phenomenon observed in other brominated aromatic compounds. rsc.org Furthermore, the electronic nature of the substituents can influence the charge distribution in both the ground and excited states.

Solvatochromism, the change in the position of absorption bands with varying solvent polarity, can provide information about the nature of the electronic transitions. For instance, a red-shift (positive solvatochromism) with increasing solvent polarity is often indicative of a transition to a more polar excited state, which is stabilized by polar solvents. nih.govresearchgate.net Studies on similar imidazole derivatives have demonstrated such positive solvatochromism. nih.govrsc.org

Below is an illustrative table of expected UV-Vis absorption data in different solvents, based on typical values for 2-aryl-imidazole derivatives.

SolventDielectric Constant (ε)Absorption Maximum (λmax, nm)Molar Absorptivity (ε, M-1cm-1)Transition Assignment
Hexane1.88~295~18,000π → π
Dichloromethane8.93~300~19,500π → π
Acetonitrile37.5~302~20,000π → π
Methanol32.7~305~21,000π → π

Note: The data in this table are representative values for analogous 2-aryl-imidazole compounds and are intended for illustrative purposes. Specific experimental values for this compound may vary.

Fluorescence Spectroscopy

Upon excitation with an appropriate wavelength of light, this compound is expected to exhibit fluorescence, which arises from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The fluorescence emission spectrum is typically a mirror image of the absorption band corresponding to the S₀ → S₁ transition and occurs at a longer wavelength (lower energy) due to the Stokes shift.

The photophysical properties, including the fluorescence quantum yield (ΦF) and fluorescence lifetime (τF), are highly dependent on the molecular structure and the surrounding environment. The quantum yield, which represents the efficiency of the fluorescence process, can be influenced by non-radiative decay pathways such as internal conversion and intersystem crossing. The presence of the heavy bromine atom can potentially enhance intersystem crossing to the triplet state, which may lead to a lower fluorescence quantum yield compared to non-brominated analogues.

Similar to the absorption spectra, the fluorescence emission of 2-aryl-imidazoles often exhibits solvatochromism. A bathochromic shift in the emission maximum with increasing solvent polarity suggests a more polar excited state, which is stabilized by the solvent cage before emission occurs. nih.gov This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission.

The following table presents plausible fluorescence data for this compound in various solvents, based on reported data for similar fluorophores.

SolventExcitation Wavelength (λex, nm)Emission Maximum (λem, nm)Stokes Shift (cm-1)Fluorescence Quantum Yield (ΦF)
Hexane~295~350~5400~0.40
Dichloromethane~300~365~6100~0.35
Acetonitrile~302~370~6300~0.30
Methanol~305~380~6800~0.25

Note: The data in this table are representative values for analogous 2-aryl-imidazole compounds and are intended for illustrative purposes. Specific experimental values for this compound may vary.

The steric hindrance caused by the ortho-methyl group on the tolyl ring can force the tolyl ring to be twisted out of the plane of the imidazole ring. This deviation from planarity could interrupt the π-conjugation, potentially leading to a hypsochromic (blue) shift in both absorption and emission spectra and a decrease in the fluorescence quantum yield compared to a planar analogue. The interplay between the electronic effects of the substituents and the steric effects of the ortho-tolyl group ultimately dictates the detailed electronic structure and photophysical behavior of this compound.

Computational and Theoretical Chemistry Studies on 5 Bromo 1 Methyl 2 O Tolyl 1h Imidazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No published studies were found that specifically detail the quantum chemical calculations for the molecular geometry and electronic structure of 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole.

There are no available research articles or database entries that provide information on the use of Density Functional Theory (DFT) to determine the ground state properties of this compound. Such a study would typically involve optimizing the molecular geometry to find the lowest energy conformation and calculating electronic properties like orbital energies (HOMO, LUMO), electrostatic potential, and charge distribution.

Similarly, a search for high-accuracy calculations using ab initio methods (such as Møller-Plesset perturbation theory or Coupled Cluster) for this compound yielded no specific results. These computationally intensive methods are used to achieve a very high degree of accuracy for molecular properties, but their application to this specific compound has not been documented in available literature.

Prediction of Spectroscopic Parameters

There is no available data from computational studies predicting the spectroscopic parameters of this compound. Such predictions are valuable for complementing experimental data and aiding in structural elucidation. This would involve calculating NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and UV-Vis absorption spectra.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

No literature was found describing Molecular Dynamics (MD) simulations performed on this compound. MD simulations are instrumental in understanding the conformational flexibility of a molecule, particularly the rotation of the o-tolyl group relative to the imidazole (B134444) ring, and in studying its interactions with different solvent environments over time. While studies on other substituted imidazoles have utilized MD simulations to explore their behavior, for instance, as corrosion inhibitors, this specific compound has not been investigated. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

A search for computational studies on the reaction mechanisms involving this compound, including the analysis of reaction pathways and the characterization of transition states, did not yield any results. This type of research is crucial for understanding the reactivity of a compound and for designing new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insight

While numerous Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on various classes of imidazole derivatives to correlate their chemical structures with biological activities, no specific QSAR models incorporating this compound were found. nih.govnih.govresearchgate.net Such studies are common for series of compounds being investigated for therapeutic potential, but this particular molecule does not appear in the datasets of the published QSAR models. nih.govfrontiersin.org

Investigation of Aromaticity and Electronic Delocalization within the Imidazole System

The inherent aromaticity of the imidazole ring is a cornerstone of its chemical character and reactivity. This property, arising from the cyclic delocalization of six π-electrons, is significantly modulated by the nature and position of substituents on the ring. In this compound, the electronic landscape of the imidazole core is influenced by the interplay of the N-methyl, C2-o-tolyl, and C5-bromo groups. Computational and theoretical studies on substituted imidazoles provide a framework for understanding these effects, primarily through the analysis of aromaticity indices and electron distribution patterns.

The imidazole ring is classified as an aromatic heterocycle, possessing a sextet of π-electrons that includes a lone pair from one of the nitrogen atoms. acs.org The degree of aromaticity can be quantified using various computational indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) being among the most common. The HOMA index evaluates aromaticity based on the degree of bond length equalization within the ring, with a value of 1 indicating a fully aromatic system like benzene. NICS values, on the other hand, gauge aromaticity by measuring the magnetic shielding at the center of the ring; negative values are indicative of aromatic character.

Studies on substituted imidazoles have shown that the nature of the substituent significantly impacts the ring's aromaticity. researchgate.netnih.gov For instance, the position of a substituent is crucial; substitutions at the C2 position can have a more pronounced effect on the HOMA index compared to substitutions at C4 or C5. researchgate.net Electron-withdrawing groups tend to enhance the aromaticity of the imidazole ring, while electron-donating groups can have the opposite effect, although this is not a universal rule and depends on the specific substituent and its position. researchgate.netresearchgate.net

In the case of this compound, we can infer the electronic contributions of its substituents. The methyl group at the N1 position is generally considered an electron-donating group. Research on N-substituted imidazoles suggests that N-substitution can influence aromaticity, with the effect being sensitive to the electronic properties of the substituent. nih.govacs.org The o-tolyl group at the C2 position, while being a bulky substituent, can participate in electronic delocalization with the imidazole ring. The electronic effect of the tolyl group is complex, exhibiting both inductive and resonance effects. The bromine atom at the C5 position is an electronegative element and is generally considered an electron-withdrawing group through its inductive effect, while also possessing lone pairs that could potentially participate in resonance.

CompoundSubstituent at N1Substituent at C2Substituent at C5Calculated HOMA value (Representative)Calculated NICS(0) value (ppm, Representative)
1-Methylimidazole (B24206)-CH₃-H-H0.78-11.5
2-Phenylimidazole-H-C₆H₅-H0.75-10.8
5-Bromoimidazole-H-H-Br0.82-12.1
This compound -CH₃ -o-tolyl -Br Estimated to be highEstimated to be significantly negative

This table presents representative HOMA and NICS(0) values for similarly substituted imidazoles based on general trends reported in computational studies. The values for this compound are estimations to illustrate the expected high degree of aromaticity. Actual calculated values would require specific DFT or other high-level computational analysis.

Structure Activity Relationship Sar Studies and Pharmacophore Analysis of 5 Bromo 1 Methyl 2 O Tolyl 1h Imidazole Derivatives

Design Principles for Modulating Biological Activity through Systematic Structural Modifications

The design of derivatives of 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole is guided by established principles of medicinal chemistry aimed at optimizing pharmacological activity. The imidazole (B134444) scaffold is a versatile core found in many biologically active compounds, and its derivatives have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.comlongdom.org Modifications to this core structure can significantly impact the compound's interaction with biological targets. ijsrtjournal.com

Systematic structural modifications are employed to explore the chemical space around the lead compound, this compound. Key strategies include:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties to enhance a desired activity or reduce toxicity. For instance, the bromo substituent could be replaced with other halogens (chloro, fluoro) or a trifluoromethyl group to modulate electronic and lipophilic properties.

Ring Variation and Positional Isomerism: Altering the position of substituents on both the imidazole and the tolyl rings can drastically affect the molecule's conformation and its ability to fit into a biological target's binding site.

Functional Group Interconversion: Introducing or modifying functional groups to introduce new interactions, such as hydrogen bond donors or acceptors, can enhance binding affinity and selectivity. For example, modifying the methyl group on the tolyl ring to a methoxy (B1213986) or hydroxyl group.

Homologation: Increasing the length of an alkyl chain, for instance, by replacing the N-methyl group with an N-ethyl or N-propyl group, to probe for additional hydrophobic interactions within a binding pocket.

These design principles are systematically applied to generate a library of analogs, which are then evaluated to build a comprehensive understanding of the structure-activity landscape.

Identification of Key Structural Features of this compound Essential for Biological Interactions

The biological activity of this compound is dictated by the interplay of its distinct structural components: the imidazole core, the 5-bromo substituent, the 1-methyl group, and the 2-o-tolyl group.

Imidazole Core: The imidazole ring itself is an important pharmacophore due to its aromatic nature and the presence of two nitrogen atoms. nih.gov The sp2-hybridized nitrogen can act as a hydrogen bond acceptor, while the pyrrole-like nitrogen can be a hydrogen bond donor (in the absence of N-substitution). This core structure can participate in various non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals interactions with biological macromolecules. nih.gov

5-Bromo Substituent: The bromine atom at the 5-position significantly influences the molecule's electronic properties and lipophilicity. Halogen atoms, particularly bromine and chlorine, can enhance the biological activity of imidazole derivatives by forming halogen bonds, which are specific non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein. nih.gov The presence of the bromo group can also increase the compound's metabolic stability.

1-Methyl Group: The methyl group at the N-1 position prevents the imidazole from acting as a hydrogen bond donor at this position and increases its lipophilicity. This modification can influence the compound's solubility, membrane permeability, and orientation within a binding site. In some cases, N-alkylation of imidazoles has been shown to be crucial for specific biological activities. researchgate.net

2-o-Tolyl Group: The ortho-tolyl group at the 2-position is a key feature that dictates the steric and hydrophobic interactions of the molecule. The ortho-methyl group on the phenyl ring introduces a specific conformational constraint, influencing the dihedral angle between the imidazole and phenyl rings. This, in turn, affects how the molecule presents its interaction points to a biological target. The aromatic ring can engage in hydrophobic and π-π stacking interactions.

Pharmacophore Mapping and Molecular Docking Studies with Known Biological Targets

Pharmacophore modeling and molecular docking are powerful computational tools used to elucidate the interaction of small molecules with their biological targets. dovepress.comresearchgate.net For this compound, a hypothetical pharmacophore model can be constructed based on its structural features and by analogy to other known imidazole-based inhibitors.

A potential pharmacophore model for this compound would likely include:

A hydrogen bond acceptor feature associated with the N-3 atom of the imidazole ring.

A halogen bond donor feature from the bromine atom at the 5-position.

A hydrophobic/aromatic feature representing the o-tolyl ring.

An additional hydrophobic feature for the N-methyl group.

Interactive Table: Hypothetical Pharmacophore Features of this compound

Feature IDFeature TypeLocationPotential Interaction
HBA1Hydrogen Bond AcceptorImidazole N-3Interaction with H-bond donor residues (e.g., Lys, Arg)
HBD1Halogen Bond Donor5-BromoInteraction with electron-rich atoms (e.g., carbonyl oxygen)
HYP1Hydrophobic/Aromatico-Tolyl Ringπ-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr)
HYP2HydrophobicN-1 MethylHydrophobic interactions within the binding pocket

Molecular docking studies could be performed to virtually screen this compound against a library of known biological targets, such as kinases, cyclooxygenases, or microbial enzymes, which are often modulated by imidazole derivatives. nih.govnih.gov These studies would predict the binding orientation and affinity of the molecule within the active site of these proteins, providing insights into its potential mechanism of action. The docking results can help to refine the pharmacophore model and guide the design of new analogs with improved binding characteristics.

Synthesis and Evaluation of Analogs for SAR Exploration

The synthesis of analogs of this compound is essential for a thorough exploration of the structure-activity relationship. A common synthetic route to such compounds involves the coupling of an appropriately substituted imidazole precursor with an aryl partner. For instance, 5-bromo-1-methyl-1H-imidazole can serve as a key intermediate. acs.org

A hypothetical library of analogs could be synthesized to probe the importance of each structural feature. These analogs would then be subjected to biological evaluation to determine their activity against a specific target.

Interactive Table: Proposed Analogs of this compound for SAR Studies

Compound IDR1 (at C5)R2 (at N1)R3 (at C2)Rationale for Modification
Parent BrCH₃o-Tolyl-
Analog 1 ClCH₃o-TolylEvaluate effect of different halogens
Analog 2 HCH₃o-TolylDetermine importance of halogen
Analog 3 BrHo-TolylAssess role of N-methylation
Analog 4 BrCH₂CH₃o-TolylProbe for larger hydrophobic pocket at N1
Analog 5 BrCH₃PhenylInvestigate steric effect of o-methyl group
Analog 6 BrCH₃p-TolylExamine positional isomerism of the methyl group
Analog 7 BrCH₃o-MethoxyphenylIntroduce a hydrogen bond acceptor on the aryl ring

The biological data obtained from these analogs would be crucial in building a robust SAR model. For example, if Analog 2 shows significantly lower activity than the parent compound, it would confirm the importance of the halogen at the 5-position. Similarly, comparing the activities of the parent compound, Analog 5, and Analog 6 would elucidate the steric and electronic requirements of the substituent at the 2-position.

Development of Predictive Models for Biological Activity based on Structural Attributes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the structural attributes of a series of compounds with their biological activity. nih.govnih.gov For this compound and its analogs, a QSAR model could be developed to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.

The development of a predictive QSAR model typically involves the following steps:

Data Collection: A dataset of structurally related imidazole derivatives with their corresponding biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest and support vector machines are used to build a mathematical model that relates the descriptors to the biological activity. acs.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A validated QSAR model can provide valuable insights into the key structural features that drive biological activity. For example, a model might reveal that a certain range of lipophilicity (logP) and a specific electronic charge on the N-3 atom are critical for high potency. These predictive models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and further testing.

Mechanistic Biological Research on 5 Bromo 1 Methyl 2 O Tolyl 1h Imidazole Excluding Clinical Human Trials and Safety

Investigation of Putative Molecular Targets and Binding Mechanisms

There is no publicly available research that identifies or investigates the putative molecular targets of 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole. Studies on other imidazole-based compounds suggest potential interactions with various proteins, but specific targets for this compound have not been elucidated. nih.gov

Enzymatic Activity Modulation and Inhibition Studies by this compound

No studies detailing the modulation or inhibition of specific enzymes by this compound are present in the current scientific literature. Therefore, no data on its enzymatic inhibitory constants (e.g., IC₅₀ or Kᵢ values) can be provided.

Cell-Based Assays for Mechanistic Pathway Elucidation (using non-human cell lines)

There is a lack of published cell-based assay results for this compound.

Analysis of Cellular Uptake and Localization

No studies have been found that analyze the cellular uptake, distribution, or subcellular localization of this specific compound.

Impact on Cellular Signaling Pathways

The impact of this compound on any cellular signaling pathways has not been documented in the available literature.

Mechanistic Studies on Specific Biological Activities (e.g., antimicrobial, anticancer, anti-inflammatory effects in vitro)

While the broader class of imidazole (B134444) derivatives has shown promise in these areas, there are no specific in vitro studies that report on the antimicrobial, anticancer, or anti-inflammatory activity of this compound. Therefore, no data tables summarizing such findings can be generated.

Protein-Ligand Interaction Studies (e.g., isothermal titration calorimetry, surface plasmon resonance)

No data from isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies for this compound is present in the reviewed scientific literature. Consequently, no data tables detailing binding affinities (Kd), thermodynamic parameters (ΔH, ΔS), or kinetic constants (ka, kd) can be generated.

Potential Applications and Future Research Directions of 5 Bromo 1 Methyl 2 O Tolyl 1h Imidazole

Application as Ligands in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The imidazole (B134444) scaffold is a fundamental building block in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs, making them excellent N-donor ligands. researchgate.net The specific structure of 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole suggests several potential applications in this field. The nitrogen atoms of the imidazole ring can coordinate with a variety of transition metals, forming stable metal complexes. researchgate.net The steric and electronic properties of the tolyl and bromo substituents can be expected to influence the coordination geometry and the stability of the resulting complexes.

In the realm of catalysis, metal complexes bearing imidazole-based ligands have shown significant activity. While specific catalytic applications for this compound have not been reported, related imidazole derivatives have been employed in various catalytic processes. The electronic nature of the substituents on the imidazole ring can tune the electron-donating ability of the ligand, thereby influencing the catalytic activity of the metal center. The o-tolyl group, for instance, may provide steric bulk that could influence the selectivity of catalytic reactions.

Future research in this area could involve the synthesis and characterization of coordination complexes of this compound with various transition metals. The catalytic activity of these complexes could then be explored in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The development of both homogeneous and heterogeneous catalysts, for example by anchoring the imidazole complex to a solid support, would be a valuable research direction. Zeolitic imidazolate frameworks (ZIFs), a class of metal-organic frameworks (MOFs), utilize imidazole derivatives as linkers and have applications in adsorption and catalysis. researchgate.netacs.org

Development as Chemical Probes for Biological Systems and Imaging

Fluorescent chemical probes are invaluable tools for visualizing and understanding biological processes in real-time. nih.gov Imidazole derivatives have been incorporated into fluorescent probes for the detection of various analytes and for bioimaging applications. The core structure of this compound, with its potential for functionalization, makes it a candidate for development into a chemical probe.

The imidazole ring itself can be part of a larger chromophore or fluorophore system. The bromo substituent offers a site for further chemical modification, allowing for the attachment of fluorogenic units or targeting moieties. For instance, reaction-based probes could be designed where the bromine atom is displaced upon interaction with a specific analyte, leading to a change in fluorescence. nih.gov Azo-based fluorogenic probes, for example, have been developed for biosensing and bioimaging. researchgate.net

Future research could focus on the synthesis of derivatives of this compound that exhibit desirable photophysical properties, such as high quantum yield and photostability. The development of probes that are selective for specific metal ions, reactive oxygen species, or biomolecules would be of significant interest. Such probes could find applications in fluorescence microscopy and other bioimaging techniques to study cellular processes and disease states.

Potential in Materials Science (e.g., organic light-emitting diodes, optoelectronic materials)

Imidazole derivatives have emerged as promising materials for applications in materials science, particularly in the field of organic electronics. Specifically, they have been utilized in the development of organic light-emitting diodes (OLEDs). elsevierpure.commdpi.com The electronic properties of the imidazole ring, combined with the ability to introduce various substituents, allow for the tuning of the material's HOMO/LUMO energy levels and charge transport characteristics.

Phenanthroimidazole-based materials, for instance, have been investigated for high-efficiency deep-blue OLEDs. acs.org The introduction of different functional groups can influence the emission color and efficiency of the resulting devices. The this compound scaffold could serve as a building block for new organic electronic materials. The tolyl group may enhance the solubility and film-forming properties, while the bromo group provides a handle for further synthetic modifications to create more complex molecular architectures.

Future research in this domain could involve the design and synthesis of novel materials based on the this compound core. The investigation of their photophysical and electrochemical properties would be crucial to assess their potential for use in OLEDs, organic field-effect transistors (OFETs), and other optoelectronic devices. The development of materials with high thermal stability and charge carrier mobility would be a key objective.

Emerging Therapeutic Area Leads (from a mechanistic and target-based perspective)

The imidazole nucleus is a privileged scaffold in medicinal chemistry, being a component of many clinically used drugs and biologically active compounds. nih.govresearchgate.net Imidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net

The structural features of this compound suggest that it could be a starting point for the development of new therapeutic agents. The presence of the bromine atom, for example, could enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. The tolyl group could also contribute to binding interactions with biological targets.

Future research should involve the synthesis of a library of compounds based on the this compound scaffold and their screening for various biological activities. For promising lead compounds, mechanistic studies could be undertaken to identify their molecular targets. For instance, some imidazole derivatives have been shown to act as enzyme inhibitors or to interact with DNA. tandfonline.com Structure-activity relationship (SAR) studies would be essential to optimize the potency and selectivity of these compounds.

Identification of Knowledge Gaps and Future Experimental Avenues for this compound Research

The most significant knowledge gap concerning this compound is the complete lack of published research on its synthesis, characterization, and properties. Therefore, the most immediate future experimental avenue is the development of a robust and scalable synthetic route to this compound. Following its successful synthesis, a thorough characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential.

Once the compound is available, a systematic investigation of its fundamental properties should be undertaken. This would include studying its photophysical properties (absorption and emission spectra), electrochemical properties (redox potentials), and its stability under various conditions.

Further experimental avenues would then branch out based on the potential applications discussed in the preceding sections. This would involve:

Coordination Chemistry: Synthesizing and characterizing metal complexes and evaluating their catalytic activity.

Chemical Probes: Designing and synthesizing fluorescent derivatives and testing their response to various analytes in biological systems.

Materials Science: Incorporating the scaffold into larger organic molecules and evaluating their performance in electronic devices.

Medicinal Chemistry: Screening the compound and its derivatives for a range of biological activities and performing SAR studies.

Opportunities for Multidisciplinary Collaborations in the Study of this compound

The diverse potential applications of this compound create numerous opportunities for multidisciplinary collaborations. The exploration of this compound and its derivatives would benefit from the combined expertise of researchers from various fields:

Synthetic Organic Chemists and Catalysis Experts: To develop efficient synthetic routes and to design and test novel catalysts.

Inorganic and Coordination Chemists: To synthesize and characterize metal complexes and study their properties.

Materials Scientists and Physicists: To fabricate and characterize organic electronic devices.

Biochemists and Cell Biologists: To evaluate the biological activity of new compounds and to utilize chemical probes for bioimaging.

Pharmacologists and Medicinal Chemists: To conduct preclinical studies on potential therapeutic agents.

Computational Chemists: To perform theoretical calculations to predict the properties of new molecules and to guide experimental design. cumhuriyet.edu.tr

Such collaborations would be crucial to fully realize the potential of this compound and to translate fundamental research into practical applications.

Q & A

Q. What synthetic methodologies are recommended for 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between substituted benzimidazole precursors and brominated intermediates. For example, 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole (Sb30) was synthesized with an 86% yield using a cyclocondensation reaction under reflux in ethanol, followed by purification via column chromatography . Key steps include:

  • Reagent selection : Use aromatic aldehydes and brominated thiadiazole intermediates (e.g., 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine) .
  • Catalysis : Triethylamine or similar bases enhance cycloaddition efficiency .
  • Optimization : Solvent polarity (e.g., ethanol vs. DMF) and temperature control (reflux vs. room temperature) significantly affect yields .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: Characterization involves a multi-technique approach:

  • FTIR : Confirm functional groups (e.g., C-Br stretch at ~592 cm⁻¹, C=N imidazole ring at ~1617 cm⁻¹) .
  • NMR : Key signals include aromatic protons (δ 7.45–8.35 ppm) and methyl groups (δ ~2.64 ppm) . For o-tolyl substituents, expect distinct splitting patterns due to ortho-substitution .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 286.01 for Sb30) validate molecular weight .
  • Rf values : TLC with silica gel (e.g., Rf = 0.83 for Sb30) monitors purity .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved during structural validation?

Methodological Answer: Discrepancies often arise from solvent effects, impurities, or conformational isomers. Strategies include:

  • Cross-validation : Compare experimental FTIR/NMR data with computational predictions (e.g., DFT calculations at B3LYP/6-31G* level) .
  • Crystallography : Use single-crystal X-ray diffraction (SHELX/ORTEP-III) to resolve ambiguous substituent positions . For example, disorder in bromothiophene derivatives was resolved using SHELXL refinement .
  • Dynamic NMR : Probe temperature-dependent conformational changes in o-tolyl groups .

Q. What computational strategies are effective for predicting biological activity and pharmacokinetics?

Methodological Answer:

  • Molecular docking : AutoDock Vina or similar tools assess binding to targets like EGFR. For example, 2-phenyl-1H-benzo[d]imidazole derivatives showed strong binding to EGFR’s active site (PDB: 1M17) with ΔG values < -8 kcal/mol .
  • ADMET prediction : SwissADME or pkCSM evaluate logP (optimal ~2.5), BBB permeability, and CYP450 inhibition. Derivatives with polar groups (e.g., -OH, -CF₃) often exhibit improved solubility but reduced membrane penetration .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. How is X-ray crystallography applied to confirm the structure of brominated imidazole derivatives?

Methodological Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 200 K to minimize thermal motion artifacts .
  • Structure solution : SHELXD/SHELXE resolve phase problems via direct methods . For disordered bromine atoms, PART instructions in SHELXL refine occupancy ratios .
  • Validation : Check R-factor convergence (< 0.06) and match bond lengths/angles to CSD database entries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.